2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide
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Overview
Description
2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide is a compound that belongs to the class of maleimides Maleimides are known for their highly reactive double bonds, making them valuable in various chemical reactions and applications
Preparation Methods
The synthesis of 2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide typically involves the reaction of maleic anhydride with 4-aminobenzoic or 4-aminophenylacetic acids to yield the corresponding maleic acid monoamides. These monoamides undergo cyclization to form the desired maleimide derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The maleimide moiety allows for nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Cycloaddition: The highly reactive double bond in the maleimide structure facilitates cycloaddition reactions with various reagents.
Common reagents used in these reactions include secondary amines, which can react with the maleimide to form aminosuccinimides through the aza-Michael reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide has several scientific research applications:
Chemistry: It serves as a valuable synthon in organic synthesis due to its reactive double bond, allowing for the creation of complex molecules.
Industry: The compound is used in the production of heat-resistant polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide involves its highly reactive double bond, which allows it to interact with various molecular targets. The compound can undergo cycloaddition and substitution reactions, leading to the formation of biologically active derivatives. These derivatives can interact with specific molecular pathways, exerting their effects through mechanisms such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar compounds to 2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide include other maleimide derivatives, such as:
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acid
- Bismaleimides based on esters and amides of aminobenzoic acids
These compounds share the maleimide core structure but differ in their substituents, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-anilinoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13(8-11-18-14(20)6-7-15(18)21)17-10-9-16-12-4-2-1-3-5-12/h1-7,16H,8-11H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRBNDGSBGQTPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747655 |
Source
|
Record name | N-(2-Anilinoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018676-92-0 |
Source
|
Record name | N-(2-Anilinoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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